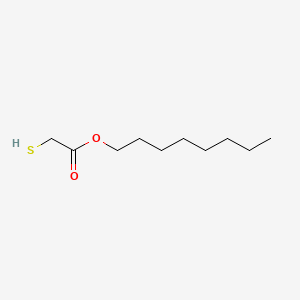

Thioglycolic Acid n-Octyl Ester

Description

The exact mass of the compound Acetic acid, mercapto-, octyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

octyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-12-10(11)9-13/h13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADOXCFISYCULS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064764 | |

| Record name | Acetic acid, mercapto-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7664-80-4 | |

| Record name | Octyl thioglycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7664-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl mercaptoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007664804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, octyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, mercapto-, octyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thioglycolic Acid n-Octyl Ester

This guide provides a comprehensive overview of the synthesis of thioglycolic acid n-octyl ester, a versatile compound with applications ranging from cosmetics to polymer science.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers detailed experimental protocols, and discusses the critical parameters for successful synthesis and purification.

Introduction: The Versatility of this compound

This compound, with the molecular formula C₁₀H₂₀O₂S, is a clear, colorless liquid characterized by a faint fruity odor.[1] Its unique bifunctionality, possessing both a thiol (-SH) and an ester group, underpins its wide-ranging utility. The thiol group is particularly reactive, capable of cleaving disulfide bonds, a property leveraged in depilatory creams and hair treatments.[1][3] In the realm of polymer science, it serves as a crucial component in the formulation of heat stabilizers for PVC.[1][2] Furthermore, its role as a reagent in proteomics for protein modification highlights its significance in biochemical research.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂S | [1] |

| Molecular Weight | 204.33 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | ~0.97 g/cm³ | [1] |

| Boiling Point | 124 °C at 4 mmHg | [1] |

| Refractive Index | 1.4580 - 1.4600 | [1] |

| pKa (predicted) | 7.97 ± 0.10 | [1] |

Core Synthesis Methodology: Fischer-Speier Esterification

The most prevalent and industrially significant method for synthesizing this compound is the Fischer-Speier esterification.[1][4] This acid-catalyzed reaction involves the condensation of thioglycolic acid with n-octanol to yield the corresponding ester and water.[1][5] The equilibrium nature of this reaction necessitates strategic interventions to drive it towards the product side, ensuring a high yield.[4][6]

The Underlying Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the thioglycolic acid, enhancing its electrophilicity. The lone pair of electrons on the oxygen atom of n-octanol then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product.[4][5]

Caption: Mechanism of Fischer-Speier Esterification.

Critical Reaction Parameters

Several factors influence the efficiency and yield of the esterification process:

-

Catalyst Selection: Strong acid catalysts are essential. While mineral acids like sulfuric acid can be used, solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst A-15) are preferred in industrial settings.[7][8] These heterogeneous catalysts are easily separable from the reaction mixture, simplifying purification and minimizing corrosive effects.[8] Recent research has also explored the use of iron-based catalysts, which offer high yields under solvent-free conditions.[1] Interestingly, thioglycolic acid can also autocatalyze its own esterification under certain conditions.[9][10]

-

Reactant Stoichiometry: Employing a slight excess of one reactant, typically the less expensive n-octanol (molar ratio of alcohol to thioglycolic acid between 1-1.5:1), can shift the equilibrium towards the product side.[7][8]

-

Temperature and Pressure: The reaction is typically conducted at elevated temperatures (60-150 °C) under reduced pressure.[7][8] Heating under reflux facilitates the reaction kinetics, while reduced pressure aids in the removal of water.[1][8]

-

Water Removal: The continuous removal of water, a byproduct of the reaction, is crucial for driving the equilibrium towards the formation of the ester.[4] This is commonly achieved through azeotropic distillation using a Dean-Stark apparatus.[7][8]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Equipment

Table 2: Reagents and Materials

| Reagent/Material | Grade | Supplier |

| Thioglycolic Acid (≥98%) | Reagent | Standard chemical supplier |

| n-Octanol (≥99%) | Reagent | Standard chemical supplier |

| Amberlyst A-15 | Ion-exchange resin | Standard chemical supplier |

| Toluene | Anhydrous | Standard chemical supplier |

| Sodium Bicarbonate | Saturated solution | Prepared in-house |

| Anhydrous Sodium Sulfate | Reagent | Standard chemical supplier |

Equipment:

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation setup

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add thioglycolic acid (e.g., 0.5 mol), n-octanol (e.g., 0.6 mol), Amberlyst A-15 (e.g., 5-10% by weight of thioglycolic acid), and toluene (as an azeotropic solvent, approx. 150 mL).

-

Esterification: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating at the bottom.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when no more water is formed. This can also be verified by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst A-15 catalyst by filtration. Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove any unreacted thioglycolic acid) and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the toluene.

-

Purification: The crude ester is then purified by vacuum distillation to obtain the final product as a clear, colorless liquid.[11]

-

Characterization: The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14]

Safety Considerations

Both thioglycolic acid and n-octanol require careful handling due to their potential hazards.

-

Thioglycolic Acid: This compound is toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[15][16] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18][19]

-

n-Octanol: While less hazardous than thioglycolic acid, n-octanol can cause skin and eye irritation. Standard laboratory safety precautions should be followed.

Emergency eyewash stations and safety showers should be readily accessible.[18] In case of accidental exposure, it is crucial to seek immediate medical attention.[15][19]

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a well-established and efficient method. By carefully controlling the reaction conditions, particularly through the use of an appropriate catalyst and the effective removal of water, high yields of the desired product can be achieved. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge for the successful synthesis, purification, and characterization of this important chemical compound.

References

- Google Patents. (1996). EP0718282A1 - Process for preparing alkyl esters of thioglycolic acid.

-

DiVA portal. (2021). Direct Organocatalytic Thioglycolic Acid Esterification of Cellulose Nanocrystals : A simple entry to click chemistry on the surface of nanocellulose. Retrieved from [Link]

-

ResearchGate. (2022). Direct organocatalytic thioglycolic acid esterification of cellulose nanocrystals: A simple entry to click chemistry on the surface of nanocellulose | Request PDF. Retrieved from [Link]

-

Loba Chemie. (n.d.). THIOGLYCOLIC ACID 80% EXTRA PURE. Retrieved from [Link]

-

ResearchGate. (2020). Reaction kinetics for the heterogeneously resin-catalyzed and homogeneously self-catalyzed esterification of thioglycolic acid with 2-Ethyl-1-hexanol. Retrieved from [Link]

- Google Patents. (1998). US5714629A - Process for the preparation of thioglycolic acid alkyl esters.

-

Ataman Kimya. (n.d.). THIOGLYCOLIC ACID 99 %. Retrieved from [Link]

-

ChemBK. (n.d.). THIOGLYCOLIC ACID ISOOCTYL ESTER. Retrieved from [Link]

-

Cosmetics Info. (n.d.). Thioglycolic Acid. Retrieved from [Link]

-

NJ.gov. (n.d.). THIOGLYCOLIC ACID HAZARD SUMMARY. Retrieved from [Link]

- Google Patents. (2021). CN112457228A - Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate.

-

ScienceLab.com. (n.d.). MATERIAL SAFETY DATA SHEET THIOGLYCOLLIC ACID. Retrieved from [Link]

-

PubMed. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Scite.ai. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]

- Google Patents. (1990). Purification of thioglycolic acid - JPH0272155A.

-

PubChem. (n.d.). Isooctyl Thioglycolate | C10H20O2S | CID 34306. Retrieved from [Link]

- Google Patents. (2006). DE102005025971A1 - Preparation of thioglycolic acid, useful as softeners and stabilizers for polyvinyl chloride, comprises reacting at least an oligo- or polymer containing thiomethylene monomer units with carbon monoxide in the presence of an acid catalyst.

- Google Patents. (1991). Synthesis of thioglycolic acid - US5023371A.

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioglycolic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

ResearchGate. (2013). Determination of thioglycolic acid in cosmetics by capillary electrophoresis. Retrieved from [Link]

- Google Patents. (1996). CA2193055A1 - Process for the manufacture of thioglycolic acid.

-

European Commission. (2013). OPINION ON Thioglycolic acid and its salts (TGA). Retrieved from [Link]

Sources

- 1. Buy this compound | 7664-80-4 [smolecule.com]

- 2. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. EP0718282A1 - Process for preparing alkyl esters of thioglycolic acid - Google Patents [patents.google.com]

- 8. US5714629A - Process for the preparation of thioglycolic acid alkyl esters - Google Patents [patents.google.com]

- 9. Direct Organocatalytic Thioglycolic Acid Esterification of Cellulose Nanocrystals : A simple entry to click chemistry on the surface of nanocellulose [diva-portal.org]

- 10. researchgate.net [researchgate.net]

- 11. DE102005025971A1 - Preparation of thioglycolic acid, useful as softeners and stabilizers for polyvinyl chloride, comprises reacting at least an oligo- or polymer containing thiomethylene monomer units with carbon monoxide in the presence of an acid catalyst - Google Patents [patents.google.com]

- 12. This compound(7664-80-4) 1H NMR spectrum [chemicalbook.com]

- 13. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. lobachemie.com [lobachemie.com]

- 18. nj.gov [nj.gov]

- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]

chemical properties of thioglycolic acid n-octyl ester

An In-Depth Technical Guide to the Chemical Properties and Applications of Thioglycolic Acid n-Octyl Ester

This guide provides a comprehensive technical overview of this compound (also known as octyl 2-sulfanylacetate), a versatile molecule with significant applications ranging from polymer science to advanced cosmetology and drug delivery. We will delve into its core chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Dual-Functionality Molecule

This compound, with the molecular formula C₁₀H₂₀O₂S, is an organic compound that uniquely combines a thiol (-SH) functional group and an ester linkage within a single molecular architecture.[1] The structure consists of a thioglycolic acid backbone esterified with an n-octyl alcohol chain.[1] This duality is the foundation of its utility: the thiol group provides potent reducing capabilities, particularly for cleaving disulfide bonds, while the eight-carbon n-octyl chain imparts significant hydrophobic character, influencing its solubility and interaction with non-polar substrates.[1] These features make it a valuable intermediate in organic synthesis and a functional ingredient in a variety of industrial and pharmaceutical formulations.[1][2]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical to its handling, formulation, and application. At room temperature, it exists as a stable, clear, colorless liquid with a faint, fruity odor.[1] Its properties are largely defined by its medium-length alkyl chain and the presence of both sulfur and oxygen heteroatoms.

A summary of its key quantitative properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀O₂S | [1] |

| Molecular Weight | 204.33 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | ~0.97 g/cm³ (at 20°C) | [1] |

| Boiling Point | ~124°C (at 4 mmHg) | [1] |

| Refractive Index | 1.4580 - 1.4600 (at 20°C) | [1] |

| Solubility | Excellent in organic solvents; low in water | [1] |

The compound's density being slightly less than water is characteristic of organic esters with substantial alkyl chains.[1] Its boiling point is typically measured under reduced pressure to prevent potential thermal decomposition at higher temperatures under standard atmospheric pressure.[1] The hydrophobic octyl chain ensures its solubility in non-polar and moderately polar organic media, a crucial factor for its use in PVC stabilization and cosmetic formulations.[1][3]

Synthesis and Chemical Reactivity

Synthesis Pathway: Acid-Catalyzed Esterification

The predominant industrial route for synthesizing this compound is through a direct acid-catalyzed esterification (Fischer esterification) of thioglycolic acid with n-octanol.[1] The causality behind this choice is its efficiency and reliance on readily available starting materials. The acid catalyst, typically a strong acid like sulfuric acid or an acidic ion-exchange resin, protonates the carboxylic acid group of thioglycolic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of n-octanol. The reaction proceeds through a tetrahedral intermediate, ultimately eliminating a molecule of water to form the final ester product.[1]

To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus.[4]

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactions

The reactivity of this compound is governed by its two primary functional groups:

-

Thiol-Disulfide Exchange: The thiol group is a potent reducing agent, especially at higher pH.[3] Its most significant reaction in biological and cosmetic applications is the cleavage of disulfide bonds (-S-S-) found in proteins like keratin.[1][5] The thiolate anion (RS⁻) acts as a nucleophile, attacking the disulfide bond and forming a new mixed disulfide, thereby breaking the original cross-link. This reaction is fundamental to its use in depilatories and hair permanent wave formulations.[1][5]

Caption: Mechanism of disulfide bond cleavage by a thiol-containing compound.

-

Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester linkage can be hydrolyzed, reverting the compound to thioglycolic acid and n-octanol.[1] This is a consideration in the formulation of aqueous-based products, where pH stability is critical.

-

Transesterification: The compound can react with other alcohols in the presence of a catalyst to exchange its n-octyl group for a different alkyl group, enabling the synthesis of various thioglycolate derivatives.[1]

Applications in Research and Industry

The unique have led to its adoption in several specialized fields.

-

Cosmetics and Personal Care: This is one of its most prominent applications. Due to its ability to break the disulfide bonds in keratin, the primary protein in hair, it is a key active ingredient in depilatory creams and permanent hair waving/straightening products.[1][5][6] The higher molecular weight n-octyl ester is generally considered less irritating than lower alkyl esters like the methyl or ethyl variants.[7]

-

Polymer Science: Organotin derivatives of thioglycolic acid esters, including the n-octyl ester, are widely used as heat stabilizers for polyvinyl chloride (PVC).[2][3] They prevent thermal degradation of the polymer during processing, counteracting embrittlement and discoloration.[4]

-

Pharmaceutical and Drug Development: The compound has been investigated as a transdermal penetration enhancer.[7] By disrupting the disulfide bonds in keratin within the stratum corneum, it can temporarily increase skin permeability, facilitating the delivery of topical active pharmaceutical ingredients (APIs).[7] This is particularly relevant for treating fungal nail infections or delivering drugs through the skin.[7]

Analytical Methodologies

Accurate quantification of this compound is essential for quality control in cosmetic and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[8][9]

Protocol: HPLC Analysis via Pre-Column Derivatization

Because the thiol group lacks a strong chromophore for UV detection, a pre-column derivatization step is employed. This protocol involves reacting the thiol with a reagent to form a UV-active adduct, enhancing detection sensitivity.

Objective: To quantify the concentration of this compound in a cosmetic formulation.

Principle: The thiol group of the ester reacts with ethacrynic acid under mild conditions to form a stable thiol adduct that can be readily detected by UV-Vis spectrophotometry at 273 nm.[8] The adduct is then separated from other matrix components using reversed-phase HPLC.

Step-by-Step Methodology:

-

Standard Preparation: a. Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable organic solvent like methanol. b. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: a. Accurately weigh a known amount of the cosmetic formulation into a volumetric flask. b. Extract the active ingredient using methanol or another suitable solvent with the aid of sonication. c. Dilute the extract to a final concentration within the calibration range. d. Filter the final solution through a 0.45 µm syringe filter to remove particulates.

-

Derivatization Reaction: a. Prepare a derivatizing solution of ethacrynic acid in a buffer of pH 7.4. b. In a reaction vial, mix an aliquot of the standard or sample solution with the derivatizing solution. c. Allow the reaction to proceed at room temperature for approximately 20 minutes.[8]

-

HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted). c. Flow Rate: 1.0 mL/min. d. Detection: UV detector set to 273 nm.[8] e. Injection Volume: 20 µL.

-

Quantification: a. Construct a calibration curve by plotting the peak area of the derivatized standards against their concentration. b. Determine the concentration of the derivatized ester in the sample by interpolating its peak area on the calibration curve. c. Calculate the final concentration in the original formulation, accounting for all dilution factors.

Caption: Analytical workflow for HPLC determination of this compound.

Safety and Handling

While the n-octyl ester is considered less irritating than its parent compound, thioglycolic acid, proper safety protocols are paramount.[7] Thioglycolic acid itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[10][11][12] Therefore, when handling the n-octyl ester, it is crucial to assume a similar, though potentially milder, hazard profile.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

-

Ventilation: Handle the material in a well-ventilated area or under a chemical fume hood to avoid inhaling any vapors.[13]

-

Storage: Store in a cool, dry, well-ventilated place away from oxidizing agents, with the container tightly sealed.[11]

-

First Aid: In case of skin contact, wash the area thoroughly with soap and water.[14] For eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[14] If ingested, do not induce vomiting and seek immediate medical attention.[13]

Conclusion

This compound is a functionally rich molecule whose utility is derived from the interplay between its thiol and ester components. Its role as a disulfide bond cleaving agent has cemented its importance in the cosmetics industry, while its properties as a hydrophobic thiol have enabled applications in polymer stabilization and as a potential drug delivery vehicle. A thorough understanding of its synthesis, reactivity, and analytical quantification is essential for any scientist or researcher looking to harness its capabilities in formulation and development.

References

-

Loba Chemie. (n.d.). THIOGLYCOLIC ACID 80% EXTRA PURE. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioglycolic acid. Retrieved from [Link]

-

Gagliardi, L., et al. (1993). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. PubMed. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thioglycollic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US5714629A - Process for the preparation of thioglycolic acid alkyl esters.

-

Carlo Erba Reagents. (n.d.). Thioglycolic acid 99% - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Thioglycolic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Isooctyl Thioglycolate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). THIOGLYCOLIC ACID ISOOCTYL ESTER. Retrieved from [Link]

- Google Patents. (n.d.). GB2278056A - Thioglycolic and mercaptopropionic acid derivatives as penetration enhancers.

-

Cosmetics Info. (n.d.). Thioglycolic Acid. Retrieved from [Link]

-

Alpha Chemical Co. (2023). Thioglycolic Acid: Properties, Applications, and Benefits. Retrieved from [Link]

-

Scite.ai. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of thioglycolic acid in cosmetics by capillary electrophoresis. Retrieved from [Link]

- Google Patents. (n.d.). US4107330A - Topical application of thioglycolic acid in the treatment of acne.

Sources

- 1. Buy this compound | 7664-80-4 [smolecule.com]

- 2. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]

- 3. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 4. US5714629A - Process for the preparation of thioglycolic acid alkyl esters - Google Patents [patents.google.com]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. alphachem.biz [alphachem.biz]

- 7. GB2278056A - Thioglycolic and mercaptopropionic acid derivatives as penetration enhancers - Google Patents [patents.google.com]

- 8. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. lobachemie.com [lobachemie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Comprehensive Spectroscopic Investigation of Thioglycolic Acid n-Octyl Ester

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Thioglycolic acid n-octyl ester is a key intermediate in various chemical syntheses and finds applications in the pharmaceutical and cosmetic industries. A thorough understanding of its molecular structure and purity is paramount for its effective utilization. This technical guide provides a detailed spectroscopic analysis of this compound, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a practical resource for scientists, offering in-depth interpretation of spectral data, elucidation of fragmentation pathways, and a foundational understanding of the analytical techniques employed.

Introduction

This compound (CAS No. 7664-80-4) is an organic compound with the molecular formula C₁₀H₂₀O₂S and a molecular weight of 204.33 g/mol .[1][2] It is a derivative of thioglycolic acid, featuring a thiol functional group and an ester linkage to an n-octyl chain.[1] The unique chemical properties imparted by the thiol and ester moieties make it a versatile molecule in organic synthesis. Accurate characterization of this compound is crucial for quality control and for understanding its reactivity in various applications. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure. This guide will systematically explore the NMR, IR, and MS spectra of this compound, providing expert interpretation and insights.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a standard NMR spectrometer.

Interpretation: The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. The expected chemical shifts (δ) are as follows:

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (octyl) | ~0.88 | Triplet | 3H | Terminal methyl group of the long alkyl chain, split by the adjacent CH₂ group. |

| -(CH₂)₆- (octyl) | ~1.2-1.4 | Multiplet | 12H | Methylene groups of the octyl chain, with overlapping signals. |

| -O-CH₂- (octyl) | ~1.6 | Quintet | 2H | Methylene group adjacent to the ester oxygen, influenced by both the oxygen and the rest of the alkyl chain. |

| -S-H (thiol) | ~1.9 | Triplet | 1H | Thiol proton, which can exhibit variable chemical shifts and may show coupling to the adjacent CH₂ group. The position can also be affected by concentration and solvent.[3] |

| -S-CH₂- | ~3.2 | Doublet | 2H | Methylene group attached to the sulfur atom, deshielded by the adjacent sulfur and carbonyl group. |

| -O-CH₂- (ester) | ~4.1 | Triplet | 2H | Methylene group directly attached to the ester oxygen, significantly deshielded.[4] |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (ppm) | Rationale |

| -C H₃ (octyl) | ~14 | The terminal methyl carbon of the alkyl chain. |

| -(C H₂)₆- (octyl) | ~22-32 | Carbons within the long alkyl chain, with slight variations in their chemical shifts. |

| -O-C H₂- (octyl) | ~26, ~29 | Methylene carbons in the octyl chain. |

| -S-C H₂- | ~27 | The methylene carbon attached to the sulfur atom. |

| -O-C H₂- (ester) | ~65 | The methylene carbon directly bonded to the ester oxygen, deshielded by the electronegative oxygen. |

| C =O (ester) | ~170 | The carbonyl carbon of the ester functional group, which appears significantly downfield.[5][6] |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[7][8][9]

Interpretation: The IR spectrum will show characteristic absorption bands for the ester and thiol functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |

| ~2925, ~2855 | C-H stretch | Strong | Alkyl (n-octyl) chain |

| ~2560 | S-H stretch | Weak to Medium | Thiol |

| ~1740 | C=O stretch | Strong | Ester |

| ~1465 | C-H bend | Medium | Alkyl chain |

| ~1250-1000 | C-O stretch | Strong | Ester |

Table 3: Characteristic IR Absorption Bands for this compound.[10][11][12]

The presence of a strong absorption around 1740 cm⁻¹ is a clear indication of the ester carbonyl group. The weaker S-H stretch around 2560 cm⁻¹ confirms the presence of the thiol group. The strong C-H stretching bands just below 3000 cm⁻¹ are characteristic of the long alkyl chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds.[13][14][15]

Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons. This causes ionization and fragmentation of the molecule.[16]

Interpretation: The mass spectrum provides the molecular weight of the compound and information about its structure from the fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 204, corresponding to the molecular weight of this compound (C₁₀H₂₀O₂S).

-

Major Fragmentation Pathways: Esters and thiols undergo characteristic fragmentation patterns.[17][18][19][20]

Figure 2: Proposed Mass Spectrometry Fragmentation Pathways.

Key Fragment Ions:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 113 | [C₈H₁₇]⁺ | Cleavage of the C-O bond of the ester. |

| 112 | [C₈H₁₆]⁺˙ | McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the octyl chain to the carbonyl oxygen, followed by cleavage. |

| 91 | [HSCH₂CO]⁺ | α-cleavage at the carbonyl group with loss of the octoxy radical. |

| 47 | [CH₂SH]⁺ | Cleavage of the C-C bond adjacent to the sulfur atom. |

Table 4: Major Fragment Ions in the Mass Spectrum of this compound.

Safety and Handling

Thioglycolic acid and its derivatives should be handled with care. They can be toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[21][22][23][24][25] It is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive understanding of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework, IR spectroscopy identifies the key ester and thiol functional groups, and mass spectrometry determines the molecular weight and provides structural information through its fragmentation pattern. The data and interpretations presented in this guide serve as a valuable resource for researchers and professionals working with this compound, ensuring its proper identification and quality assessment.

References

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]

-

Wikipedia. Electron ionization. [Link]

-

University of Massachusetts Amherst. Mass Spectrometry: Fragmentation. [Link]

-

Shimadzu. Please explain the principles, advantages, and disadvantages of EI. [Link]

-

YouTube. PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

LCGC International. Electron Ionization in GC–MS. [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

ResearchGate. How to prepare IR samples?. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Scribd. IR Sample Preparation Techniques. [Link]

-

Fiveable. Interpreting Infrared Spectra. [Link]

-

Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

-

ResearchGate. MS/MS product ion spectra and proposed fragmentation pattern with... [Link]

-

National Institutes of Health. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. [Link]

-

YouTube. Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Fragmentation of thiols. (A) Fragmentation of tagged cysteine (B)... [Link]

-

Shimadzu. Liquid Samples. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]

-

University of Idaho. 13-C NMR Chemical Shift Table.pdf. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Loba Chemie. THIOGLYCOLIC ACID 80% EXTRA PURE. [Link]

-

eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Chiral Thiols: The Assignment of Their Absolute Configuration by 1 H NMR. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET THIOGLYCOLLIC ACID. [Link]

-

Labkem. Thioglycolic acid 99% 124570 - Safety Data Sheet. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

University of Cambridge. Chemical shifts. [Link]

-

PubChem. Thioglycolic Acid. [Link]

-

PubChem. Isooctyl Thioglycolate. [Link]

Sources

- 1. Buy this compound | 7664-80-4 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. websites.umich.edu [websites.umich.edu]

- 9. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 18. tutorchase.com [tutorchase.com]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 21. lobachemie.com [lobachemie.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. fishersci.co.uk [fishersci.co.uk]

- 24. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 25. dcfinechemicals.com [dcfinechemicals.com]

Unveiling the Role of Thioglycolic Acid n-Octyl Ester in Biochemical Assays: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the mechanism of action and applications of thioglycolic acid n-octyl ester in biochemical assays. This document provides a comprehensive overview of its core chemical principles, potential applications in research, and a discussion of its properties.

Introduction: The Chemistry and Function of this compound

This compound is an organic compound featuring a thiol (-SH) functional group and an ester linkage to an eight-carbon alkyl chain (n-octyl group). Its primary and most significant biochemical activity stems from the thiol group, which can participate in thiol-disulfide exchange reactions. This reactivity allows it to disrupt disulfide bonds (S-S) within and between protein chains, a fundamental process in protein chemistry. The n-octyl ester component imparts a hydrophobic character to the molecule, influencing its solubility and potential interactions with cellular membranes and proteins.

Core Mechanism of Action: Thiol-Disulfide Exchange

The central mechanism by which this compound exerts its effects in biochemical systems is through the cleavage of disulfide bonds. Disulfide bonds are critical for the tertiary and quaternary structure of many proteins, providing stability and defining their three-dimensional conformation.

The reaction proceeds via a nucleophilic attack of the thiolate anion (S⁻) of the thioglycolic acid moiety on one of the sulfur atoms of a disulfide bond in a protein. This results in the formation of a new mixed disulfide and the release of a free thiol group from the protein. This process is reversible and can alter the protein's structure, and consequently, its function.

Caption: Thiol-Disulfide Exchange Mechanism

Applications in Biochemical Research: Principles and Potential

While the primary documented use of thioglycolic acid and its esters is in the cosmetics industry for applications like hair depilatories and permanent waving solutions due to their ability to break down keratin, their disulfide-reducing capabilities present potential applications in biochemical research.[1]

Protein Modification and Analysis in Proteomics

This compound can serve as a reagent in proteomics for the modification and analysis of proteins.[1] The reduction of disulfide bonds is a critical step in many proteomic workflows, as it unfolds proteins and allows for better digestion by proteases (e.g., trypsin) prior to mass spectrometry analysis.

Hypothetical Experimental Workflow:

Caption: A potential workflow for protein sample preparation in proteomics.

Cell Detachment and Protein Extraction

The ability of this compound to disrupt disulfide bonds in proteins involved in cell-cell and cell-matrix adhesion suggests its potential use as a cell detachment agent.[1] Furthermore, by breaking down protein structures, it could aid in the extraction of proteins from tissues.[1] The n-octyl group may enhance its ability to interact with and penetrate cell membranes.

Considerations for Use in Biochemical Assays

When considering the use of this compound in biochemical assays, several factors must be taken into account:

-

Purity and Stability: The compound's purity and stability should be verified, as oxidation of the thiol group can occur.

-

Concentration and Reaction Conditions: The optimal concentration and reaction conditions (pH, temperature, incubation time) would need to be empirically determined for each specific application.

-

Comparison to Standard Reagents: Its efficacy and potential advantages or disadvantages compared to commonly used reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) would require thorough investigation.

-

Toxicity: Thioglycolic acid and its derivatives can be toxic, and appropriate safety precautions should be taken.

Conclusion

This compound's fundamental mechanism of action is the reduction of disulfide bonds in proteins. While its application in biochemical research is not as well-documented as that of other reducing agents, its chemical properties suggest potential utility in areas such as proteomics and cell biology. Further research is needed to establish specific, validated protocols and to fully understand its behavior and effectiveness in various biochemical assays.

References

Sources

An In-depth Technical Guide to the Solubility and Stability of Thioglycolic Acid n-Octyl Ester

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of thioglycolic acid n-octyl ester (TGA-OE), a compound of interest in drug development, cosmetics, and industrial applications. As a molecule possessing both a lipophilic n-octyl chain and polar ester and thiol functional groups, its physicochemical behavior is nuanced. This document synthesizes theoretical principles with actionable experimental protocols to provide researchers, scientists, and drug development professionals with a robust framework for handling and formulating with TGA-OE. We delve into the critical degradation pathways—hydrolysis and oxidation—and provide validated methodologies for their assessment. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for regulatory submissions and product development.

Introduction to this compound

This compound (CAS No: 7664-80-4) is an organic compound with the molecular formula C₁₀H₂₀O₂S and a molecular weight of 204.33 g/mol .[1][2] It is structurally composed of a thioglycolic acid backbone esterified with an n-octyl alcohol chain.[1] This structure imparts a dual physicochemical nature: the long alkyl chain provides significant hydrophobic character, while the thiol and ester moieties introduce polarity.[1] At ambient conditions, it exists as a clear, colorless liquid.

The presence of a reactive thiol group and a hydrolysable ester linkage makes TGA-OE a versatile molecule, but also one that requires careful characterization of its stability profile.[1] In pharmaceutical sciences, ester functionalities are often employed as prodrug strategies to enhance the lipophilicity and membrane permeability of parent drug molecules.[3][4] Understanding the rate and mechanism of ester hydrolysis is therefore paramount to predicting the in vivo behavior and efficacy of such compounds.[5][6]

Caption: Molecular Structure of this compound.

Solubility Profile

The solubility of a compound is a critical determinant of its formulation possibilities, bioavailability, and overall utility. TGA-OE's solubility is dictated by the interplay between its hydrophobic octyl chain and its polar functional groups.

Aqueous Solubility

The long, eight-carbon alkyl chain of TGA-OE renders it hydrophobic, resulting in markedly limited solubility in aqueous media.[1] While the ester and thiol groups can participate in hydrogen bonding with water, this effect is insufficient to overcome the nonpolar nature of the majority of the molecule.[7] This behavior is typical for esters with long alkyl chains, where solubility in water decreases as the chain length increases.[8][9]

Organic Solvent Solubility

In contrast to its poor aqueous solubility, TGA-OE exhibits excellent solubility in a wide range of non-polar and moderately polar organic solvents.[1] The hydrophobic n-octyl chain facilitates strong van der Waals interactions with organic solvent molecules. This makes it highly compatible with solvents such as ethanol, acetone, chloroform, diethyl ether, and toluene.[1] The parent compound, thioglycolic acid, is also miscible with many of these organic solvents.[10]

Quantitative Solubility Data

Precise quantitative solubility data is often application-specific. The following table provides a general overview based on the compound's chemical properties. It is imperative for researchers to determine empirical solubility values in their specific solvent systems of interest using a validated protocol, such as the one provided in Section 4.1.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Poor / Very Low | The dominant hydrophobic n-octyl chain limits interaction with polar water molecules.[1] |

| Polar Aprotic | Acetone, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the ester group while also solvating the alkyl chain.[1] |

| Polar Protic | Ethanol, Methanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the ester's carbonyl oxygen, and the solvent's alkyl portion interacts with the n-octyl chain.[1] |

| Non-Polar | Toluene, Hexane | High | The primary intermolecular forces are van der Waals interactions, which are favorable with the long alkyl chain of TGA-OE.[1] |

| Chlorinated | Chloroform, DCM | High | These solvents effectively solvate both the moderately polar and non-polar regions of the molecule.[1] |

Stability Profile

The chemical stability of TGA-OE is primarily influenced by two key functional groups: the ester linkage and the thiol group. Degradation can significantly impact the compound's purity, efficacy, and safety profile.

Hydrolytic Degradation

Ester hydrolysis is a common degradation pathway for ester-containing molecules, breaking the compound down into its constituent carboxylic acid and alcohol.[8] For TGA-OE, this results in thioglycolic acid and n-octanol.[1]

-

Mechanism: The reaction can be catalyzed by both acid and base. Under basic conditions, saponification occurs via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water.

-

pH-Dependence: The rate of hydrolysis is highly pH-dependent. It is typically slowest in the neutral pH range (pH 4-6) and increases significantly under both acidic and basic conditions. This classic U-shaped pH-rate profile is critical to consider for formulation development.

-

Enzymatic Hydrolysis: In biological systems, esterases can rapidly catalyze hydrolysis.[5][6] This is a key activation mechanism for ester prodrugs but can be a liability if premature degradation occurs.[3][11]

Oxidative Degradation

The thiol (sulfhydryl) group in TGA-OE is susceptible to oxidation, particularly in the presence of oxygen, metal ions, or other oxidizing agents.[10]

-

Mechanism: The primary oxidative pathway involves the coupling of two thiol molecules to form a disulfide dimer (di-n-octyl ester of dithiodiglycolic acid). This process can be accelerated by trace metals and exposure to air.[12]

-

Mitigation: To ensure stability during storage and in formulations, it is crucial to protect TGA-OE from air and light.[13] Storage under an inert atmosphere (e.g., nitrogen or argon) and the inclusion of antioxidants or chelating agents (to sequester metal ions) can effectively minimize oxidative degradation.[14]

Caption: Primary Degradation Pathways for TGA-OE.

Experimental Protocols & Methodologies

The following sections provide detailed, self-validating protocols for the quantitative assessment of TGA-OE solubility and stability. The cornerstone of these methods is a robust analytical technique, typically High-Performance Liquid Chromatography (HPLC), for the accurate quantification of the parent compound.[15][16]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of TGA-OE.[17] The principle involves creating a saturated solution and measuring the concentration of the dissolved compound.

Causality: The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium between the solid (excess solute) and liquid (solvent) phases, providing the most accurate and reliable measure of solubility, which is essential for pharmaceutical development.[17]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of TGA-OE to a series of clear glass vials. The excess is critical to ensure a saturated solution is maintained throughout the experiment.

-

Solvent Addition: Add a precise, known volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, ethanol) to each vial.

-

Equilibration: Seal the vials securely and place them in a temperature-controlled orbital shaker or rotator (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

-

Sampling & Dilution: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid material is transferred. Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC assay.

-

Quantification: Analyze the diluted samples via a validated, stability-indicating HPLC method to determine the concentration of TGA-OE.

-

Validation of Equilibrium: Compare the measured concentrations at different time points (e.g., 24h vs. 48h). Equilibrium is confirmed when the concentration values plateau, indicating the solution is saturated. The reported solubility should be the value from the plateau.

Caption: Experimental Workflow for Solubility Determination.

Protocol: Chemical Stability Assessment (Kinetic Study)

This protocol outlines a kinetic study to determine the rate of degradation of TGA-OE under various conditions (e.g., pH, temperature, atmosphere).

Causality: A kinetic study is essential because it provides not just an endpoint, but the rate of degradation (e.g., half-life, t₉₀). This data is crucial for predicting shelf-life, defining storage conditions, and understanding the compound's behavior in different physiological or formulation environments.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of TGA-OE in a suitable organic solvent (e.g., acetonitrile).

-

Incubation Sample Preparation: In a series of vials, dilute the stock solution with various aqueous buffers (e.g., pH 2, 5, 7.4, 9) to a final concentration well below the compound's aqueous solubility. For oxidative stability, prepare parallel sets, purging one set with an inert gas (e.g., nitrogen) before sealing.

-

Incubation: Place the vials in temperature-controlled chambers (e.g., 25°C, 40°C, 60°C).

-

Time-Point Sampling: At designated time points (e.g., t=0, 2, 4, 8, 24, 48 hours), remove a vial from each condition. Immediately quench any further reaction by diluting the sample in a cold mobile phase.

-

Quantification: Analyze all samples, including the t=0 samples, using a validated, stability-indicating HPLC method. The method must be able to separate the parent TGA-OE peak from any potential degradant peaks (e.g., thioglycolic acid, disulfide dimer).

-

Data Analysis: For each condition, plot the natural logarithm of the remaining percentage of TGA-OE versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope. The half-life (t₁/₂) can be calculated as 0.693/k.

Conclusion

This compound is a compound with distinct solubility and stability characteristics driven by its molecular structure. Its high solubility in organic media and poor solubility in aqueous solutions are a direct consequence of its long n-octyl chain. The primary stability concerns are hydrolysis of the ester bond and oxidation of the thiol group, both of which can be systematically investigated using the detailed protocols provided in this guide. For researchers, scientists, and drug development professionals, a thorough understanding and empirical determination of these properties are non-negotiable for successful formulation, accurate biological assessment, and the development of stable, safe, and effective products.

References

-

El-Sayed, N., & El-Sawy, E. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Scirp.org. [Link]

-

University of Bristol. (2021). Drug design principles - Stereoelectronics. [Link]

-

Amarappa, S., & Sathyanarayana, M. B. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]

-

Solubility of Things. Esters: Structure, Properties, and Reactions. [Link]

-

Yarema, K. J. (2006). Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]

-

Nagwa. Lesson Explainer: Properties of Esters. [Link]

-

Di, L., & Kerns, E. H. (2016). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. ResearchGate. [Link]

-

Clark, J. an introduction to esters. Chemguide. [Link]

-

Gatti, R., et al. (1995). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. PubMed. [Link]

-

Boyde, S. (2002). Hydrolytic Stability of Synthetic Ester Lubricants. ResearchGate. [Link]

-

PubChem. Thioglycolic Acid. [Link]

-

European Commission. (2013). OPINION ON Thioglycolic acid and its salts (TGA). [Link]

-

Ataman Kimya. THIOGLYCOLIC ACID. [Link]

-

Sciencemadness Wiki. Thioglycolic acid. [Link]

-

OECD. Thioglycolic acid and its ammonium salt. [Link]

-

Scite.ai. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. [Link]

-

PubChem. Isooctyl Thioglycolate. [Link]

-

Wikipedia. Thioglycolic acid. [Link]

-

ChemBK. THIOGLYCOLIC ACID ISOOCTYL ESTER. [Link]

-

ResearchGate. Determination of thioglycolic acid in cosmetics by capillary electrophoresis. [Link]

-

Analytice. Laboratory determination of thioglycolic acid (TGA; CAS: 68-11-1). [Link]

-

National Institutes of Health. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. [Link]

- Google Patents. Purification of thioglycolic acid - JPH0272155A.

Sources

- 1. Buy this compound | 7664-80-4 [smolecule.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. stereoelectronics.org [stereoelectronics.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. nagwa.com [nagwa.com]

- 10. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 13. Thioglycolic acid - Sciencemadness Wiki [sciencemadness.org]

- 14. ec.europa.eu [ec.europa.eu]

- 15. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Laboratory determination of thioglycolic acid (TGA; CAS: 68-11-1) - Analytice [analytice.com]

- 17. benchchem.com [benchchem.com]

Introduction: Unveiling a Multifunctional Thiol Compound

An In-depth Technical Guide to Thioglycolic Acid n-Octyl Ester

This compound (TGA-OE), also known as octyl mercaptoacetate or n-octyl thioglycolate, is a specialized chemical compound that has carved a niche in diverse scientific and industrial fields. With the CAS number 7664-80-4, this organic molecule is structurally defined by a thioglycolic acid backbone esterified with an n-octyl alcohol chain.[1][2] This unique architecture, combining a reactive thiol (-SH) group and a hydrophobic eight-carbon chain, imparts a dual nature that is central to its functionality.[1] It is this combination of a reactive mercaptan group and significant hydrophobic character that allows TGA-OE to serve as a versatile agent in cosmetics, polymer chemistry, and biochemical research.[1][3] This guide provides a comprehensive technical overview of TGA-OE, from its synthesis and fundamental properties to its mechanisms of action and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of TGA-OE is paramount for its effective application and safe handling. The molecule's identity is rooted in its specific arrangement of carbon, hydrogen, oxygen, and sulfur atoms.[1]

Systematic Name: Octyl 2-sulfanylacetate[1] Synonyms: n-Octyl Thioglycolate, n-Octyl Mercaptoacetate, Acetic acid, 2-mercapto-, octyl ester[2][4][5]

The key physicochemical properties of TGA-OE are summarized in the table below. Its nature as a clear, colorless liquid with limited water solubility and good solubility in organic solvents is a direct consequence of its molecular structure—the polar thiol and ester groups balanced by the non-polar octyl chain.[1][2]

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀O₂S | [1][4][6][7] |

| Molecular Weight | 204.33 g/mol | [1][4][6] |

| CAS Number | 7664-80-4 | [2][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Odor | Faint, fruity, or characteristic mercaptan | [1][8] |

| Density | ~0.97 g/cm³ | [1] |

| Boiling Point | ~124-125 °C (at reduced pressure, 4 mmHg) | [1] |

| Flash Point | ~145 °C | |

| Solubility | Limited solubility in water; soluble in organic solvents | [1][2] |

| Refractive Index | ~1.459 | [9] |

Synthesis and Manufacturing

The industrial production of this compound primarily relies on well-established esterification chemistry. The most prevalent method is the direct acid-catalyzed esterification of thioglycolic acid with n-octanol.

Primary Synthesis Route: Acid-Catalyzed Esterification

This classical approach involves the reaction of thioglycolic acid and n-octanol, typically in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1] The reaction is driven to completion by heating the mixture under reflux, often with the removal of water to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle. This method is the predominant industrial route due to its efficiency and reliance on readily available starting materials.[1][10]

Sources

- 1. Buy this compound | 7664-80-4 [smolecule.com]

- 2. CAS 7664-80-4: Octyl thioglycolate | CymitQuimica [cymitquimica.com]

- 3. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]

- 4. Octyl thioglycolate [webbook.nist.gov]

- 5. n-Octyl Thioglycolate | 7664-80-4 | TCI Deutschland GmbH [tcichemicals.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. CN112457228A - Preparation method of thioglycollic acid-2-ethylhexyl ester in molten salt hydrate - Google Patents [patents.google.com]

safety, handling, and disposal of thioglycolic acid n-octyl ester

An In-Depth Technical Guide to the Safety, Handling, and Disposal of n-Octyl Thioglycolate

Introduction

n-Octyl thioglycolate, also known as thioglycolic acid n-octyl ester, is an organic compound with the molecular formula C₁₀H₂₀O₂S.[1] This clear, colorless liquid is characterized by a thiol functional group (-SH) and an ester group, which together define its chemical properties and applications.[1] It is primarily used in organic synthesis and as a polymer stabilizer.[1] The presence of the thiol group, in particular, imparts significant chemical reactivity, making a thorough understanding of its safety, handling, and disposal paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview based on established safety data and field-proven insights to ensure the responsible use of this compound in a laboratory setting.

Section 1: Hazard Identification and Toxicological Profile

A foundational aspect of working safely with any chemical is a complete understanding of its intrinsic hazards. This section details the physicochemical properties, regulatory classification, and toxicological profile of n-octyl thioglycolate, drawing parallels from the well-studied thioglycolic acid where direct ester data is limited.

1.1: Physicochemical Properties

The physical and chemical characteristics of a substance are critical determinants of its behavior and potential hazards.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂S | [1] |

| Molecular Weight | 204.33 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Odor | Faint fruity odor / Unpleasant | [1][2] |

| Boiling Point | ~124 °C at 4 mmHg | [3] |

| Density | ~0.97 g/cm³ | [1] |

| Flash Point | 145 °C | [3] |

| Solubility | Excellent solubility in organic solvents; miscible with water. | [1][4] |

1.2: GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. n-Octyl thioglycolate is classified as a hazardous substance.

| Pictogram | GHS Classification | Hazard Statement | Precautionary Statement Examples |

| Acute Toxicity (Oral, Dermal, Inhalation), Category 3; Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1; Skin Sensitization, Category 1 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. | P261: Avoid breathing mist or vapours. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Citations for this section:[3][5][6][7]

1.3: Toxicological Data

The toxicity of n-octyl thioglycolate is significant, with primary hazards related to its corrosive nature and potential for sensitization.

-

Acute Toxicity: Thioglycolic acid and its salts are toxic by oral, dermal, and inhalation routes.[4][5][6][7] Animal studies on thioglycolic acid show oral LD50 values in rats to be as low as 73 mg/kg.[4] Ingestion can cause severe chemical burns to the mouth and gastrointestinal tract.[8] Systemic effects may result from absorption through the skin.[8][9]

-

Skin and Eye Corrosion: The compound is corrosive and can cause severe skin burns and serious eye damage upon direct contact.[2][5][8][10] Vapors and mists can also be extremely irritating.[8]

-

Skin Sensitization: A significant risk associated with thioglycolates is allergic contact dermatitis.[2] Repeated or prolonged exposure can lead to skin sensitization.[5][11]

1.4: Reactivity and Incompatibility

Understanding chemical reactivity is key to safe storage and handling.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and active metals.[2][12][13] Contact with acids can liberate toxic gas.[8]

-

Hazardous Decomposition: When heated to decomposition or burned, it produces poisonous gases, including sulfur oxides.[5][14]

-

Stability: The compound is sensitive to air and moisture and should be stored under an inert atmosphere.[2][3] It is generally stable under recommended storage conditions.[2]

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable. The following procedures are designed to minimize exposure and mitigate risks.

2.1: Engineering Controls

The first line of defense is to control hazards at their source.

-

Ventilation: All work with n-octyl thioglycolate must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][14]

-

Emergency Equipment: Eyewash fountains and safety showers must be readily available and tested regularly in any area where this chemical is handled.[14][15]

2.2: Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. The selection of appropriate PPE is critical.

Caption: PPE Selection Workflow for n-Octyl Thioglycolate Handling.

| PPE Type | Specification | Rationale and Best Practices |

| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene). | Provides robust protection against dermal absorption and corrosion. Change gloves every 30-60 minutes or immediately if contamination is suspected.[16][17] |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors which can cause severe eye damage.[16][18] |

| Body Protection | Chemical-resistant lab coat or gown, long pants, and closed-toe shoes. | Prevents skin contact from accidental spills. Gowns should have long sleeves with tight-fitting cuffs.[15][17] |

| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors/acid gases if not used in a fume hood. | Protects against the inhalation of toxic vapors, especially if there is a risk of aerosolization.[16][17] |

2.3: Step-by-Step Handling Protocol

-

Preparation: Before starting, review the Safety Data Sheet (SDS). Ensure the work area (fume hood) is clean and uncluttered. Verify that emergency equipment is accessible.

-

Donning PPE: Put on all required PPE as specified in the table above.

-

Dispensing: Carefully open the container inside the fume hood. Use appropriate tools (e.g., glass pipettes, syringes) to transfer the liquid. Avoid creating splashes or aerosols.

-

During Use: Keep the container sealed when not in use.[7] Do not eat, drink, or smoke in the work area.[7][13]

-

Post-Handling: After use, securely seal the container. Decontaminate all equipment and the work surface.

-

Doffing PPE: Remove PPE carefully to avoid self-contamination. Wash hands thoroughly with soap and water after handling.[13]

2.4: Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area designated for toxic and corrosive chemicals.[7]

-

Conditions: Keep containers tightly closed and upright to prevent leakage.[7][19] Store under an inert gas like nitrogen or argon to prevent oxidation.[3]

-

Segregation: Store locked up, away from incompatible materials such as strong oxidizers, bases, and foodstuff.[7][20]

Section 3: Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly reduce the severity of injury and environmental impact.

3.1: Spill Response Workflow

Caption: Decision tree for the proper disposal of hazardous chemical waste.

4.3: Step-by-Step Disposal Protocol

-

Containerization: Collect all waste n-octyl thioglycolate and contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a designated, chemically compatible, and leak-proof container. [21]2. Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard warnings (e.g., "Toxic," "Corrosive").

-

Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

-

Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. [19][21]Do not dispose of this chemical down the drain or in regular trash. [6][8]For larger quantities of sulfur-containing waste, disposal may involve controlled incineration or specialized landfill procedures that include neutralization with alkaline materials like limestone to prevent soil and water acidification. [19][22][23]